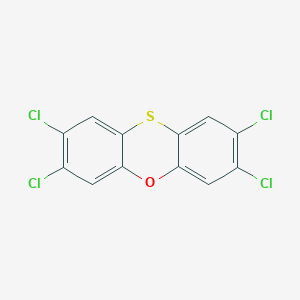
2,3,7,8-Tetrachlorophenoxathiine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,7,8-Tetrachlorophenoxathiine (TCPT) is a synthetic compound that belongs to the family of phenoxathiine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, environmental science, and material science. TCPT is a versatile compound that exhibits several biological activities, making it an attractive candidate for further research.
作用機序
The mechanism of action of 2,3,7,8-Tetrachlorophenoxathiine is not fully understood. However, it has been suggested that 2,3,7,8-Tetrachlorophenoxathiine exerts its biological effects by modulating various signaling pathways involved in cell growth and survival. 2,3,7,8-Tetrachlorophenoxathiine has been shown to inhibit the activity of certain enzymes involved in cell proliferation, leading to the inhibition of tumor growth.
生化学的および生理学的効果
2,3,7,8-Tetrachlorophenoxathiine has been found to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to their death. Additionally, 2,3,7,8-Tetrachlorophenoxathiine has been found to inhibit the production of reactive oxygen species, which are known to cause cellular damage. 2,3,7,8-Tetrachlorophenoxathiine has also been shown to modulate the immune system, leading to an anti-inflammatory response.
実験室実験の利点と制限
One of the advantages of using 2,3,7,8-Tetrachlorophenoxathiine in lab experiments is its versatility. 2,3,7,8-Tetrachlorophenoxathiine can be easily synthesized and modified, making it a useful tool for studying various biological processes. Additionally, 2,3,7,8-Tetrachlorophenoxathiine has been shown to exhibit low toxicity, making it a safe compound to work with. However, one of the limitations of using 2,3,7,8-Tetrachlorophenoxathiine in lab experiments is its limited solubility in water, which can make it challenging to work with in certain experiments.
将来の方向性
There are several future directions for research on 2,3,7,8-Tetrachlorophenoxathiine. One area of interest is the development of 2,3,7,8-Tetrachlorophenoxathiine-based drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of 2,3,7,8-Tetrachlorophenoxathiine and its effects on various signaling pathways. Another area of interest is the development of new synthesis methods for 2,3,7,8-Tetrachlorophenoxathiine, which could lead to the production of more potent analogs. Overall, 2,3,7,8-Tetrachlorophenoxathiine is a promising compound that has the potential to make significant contributions to various fields of study.
合成法
2,3,7,8-Tetrachlorophenoxathiine can be synthesized through various methods, including the reaction of 2,3,7,8-tetrachlorodibenzo-p-dioxin with phenol in the presence of a catalyst. Another method involves the reaction of 2,3,7,8-tetrachlorodibenzo-p-dioxin with thiourea followed by cyclization with sulfur.
科学的研究の応用
2,3,7,8-Tetrachlorophenoxathiine has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anti-tumor activity by inhibiting the growth of cancer cells. Additionally, 2,3,7,8-Tetrachlorophenoxathiine has been shown to possess anti-inflammatory and anti-oxidant properties, making it a promising candidate for the treatment of various diseases.
特性
CAS番号 |
56348-76-6 |
|---|---|
製品名 |
2,3,7,8-Tetrachlorophenoxathiine |
分子式 |
C12H4Cl4OS |
分子量 |
338 g/mol |
IUPAC名 |
2,3,7,8-tetrachlorophenoxathiine |
InChI |
InChI=1S/C12H4Cl4OS/c13-5-1-9-11(3-7(5)15)18-12-4-8(16)6(14)2-10(12)17-9/h1-4H |
InChIキー |
VTMDFPQXCBIMRQ-UHFFFAOYSA-N |
SMILES |
C1=C2C(=CC(=C1Cl)Cl)SC3=CC(=C(C=C3O2)Cl)Cl |
正規SMILES |
C1=C2C(=CC(=C1Cl)Cl)SC3=CC(=C(C=C3O2)Cl)Cl |
その他のCAS番号 |
56348-76-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B187489.png)
![4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid](/img/structure/B187491.png)


![Furan, 2,2'-[(4-bromophenyl)methylene]bis[5-methyl-](/img/structure/B187496.png)
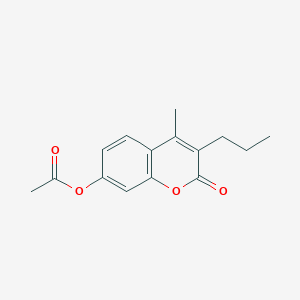
![6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B187503.png)
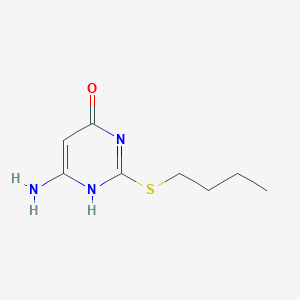
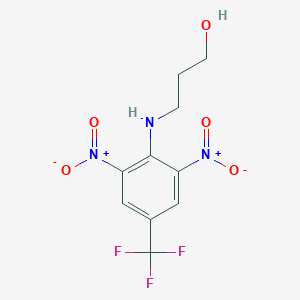
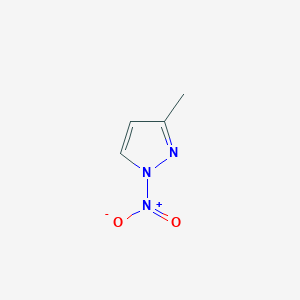
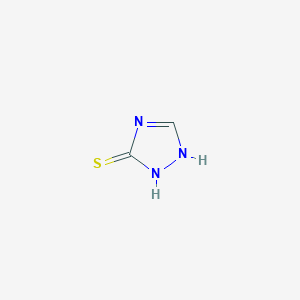
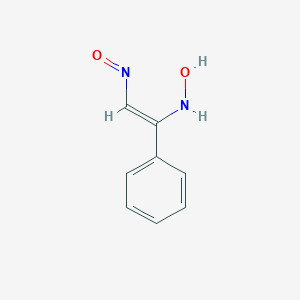
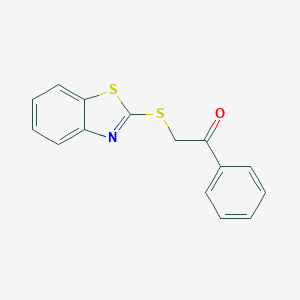
![9-Bromo-6H-indolo[2,3-b]quinoxaline](/img/structure/B187515.png)